molecular formula C26H22O8 B2576524 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate CAS No. 858767-45-0

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate

Cat. No.: B2576524
CAS No.: 858767-45-0
M. Wt: 462.454
InChI Key: YMZPRGIPWIKCQV-NHDPSOOVSA-N
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Description

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C26H22O8 and its molecular weight is 462.454. The purity is usually 95%.
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Scientific Research Applications

Biodegradation and Environmental Applications

The ability of certain Pseudomonas putida strains to degrade aromatic compounds like 3,4,5-trimethoxybenzoic acid highlights an environmental application in the bioremediation of pollutants. The specific oxidation processes undertaken by these bacteria lead to the production of methanol and carbon dioxide, indicating a potential pathway for converting environmental contaminants into less harmful substances. This process demonstrates a promising approach for the biodegradation of complex organic compounds in polluted environments (Donnelly & Dagley, 1980).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of zinc phthalocyanine derivatives substituted with Schiff base groups containing 3,4,5-trimethoxybenzylidene elements showcase their potential application in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, which is a crucial property for effective PDT agents. The study suggests that such derivatives could be used as potent Type II photosensitizers in targeting cancer cells, providing a pathway for the development of new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Compounds

Research into the synthesis of compounds with structures related to (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate has led to the discovery of new molecules with significant antimicrobial and anticancer activities. For instance, new Schiff bases containing 1,2,4-triazole and pyrazole rings have been developed, showing promising antioxidant and α-glucosidase inhibitory activities, which could be beneficial in treating oxidative stress-related diseases and diabetes (Pillai et al., 2019).

Synthesis of Novel Organic Compounds

The exploration of chemical reactions involving compounds with trimethoxybenzylidene elements has led to the development of new organic molecules with potential industrial and pharmaceutical applications. For example, the formation of radical zwitterions from methoxylated benzoic acids, including those with trimethoxy groups, opens new avenues for synthesizing complex organic molecules with unique properties (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-29-19-8-6-5-7-18(19)26(28)33-16-9-10-17-20(14-16)34-21(24(17)27)11-15-12-22(30-2)25(32-4)23(13-15)31-3/h5-14H,1-4H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZPRGIPWIKCQV-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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